2-(4-Bromo-phenyl)-benzooxazole
CAS No.: 3164-13-4
Cat. No.: VC2049020
Molecular Formula: C13H8BrNO
Molecular Weight: 274.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3164-13-4 |
---|---|
Molecular Formula | C13H8BrNO |
Molecular Weight | 274.11 g/mol |
IUPAC Name | 2-(4-bromophenyl)-1,3-benzoxazole |
Standard InChI | InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |
Standard InChI Key | RBVHJNZMSBQFDK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |
Introduction
Molecular Structure and Identification
2-(4-Bromo-phenyl)-benzooxazole is a heterocyclic aromatic compound featuring a benzoxazole moiety bonded to a 4-bromophenyl group at the 2-position. The benzoxazole structure consists of a benzene ring fused with an oxazole ring, creating a planar molecule with conjugated π electrons .
The compound can be identified through the following parameters:
Parameter | Information |
---|---|
CAS Number | 3164-13-4 |
Molecular Formula | C13H8BrNO |
Molecular Weight | 274.11 g/mol |
IUPAC Name | 2-(4-bromophenyl)-1,3-benzoxazole |
Standard InChI | InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |
Standard InChIKey | RBVHJNZMSBQFDK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |
This compound is also known by several synonyms including 2-(4-bromophenyl)benzo[d]oxazole, 2-(p-Bromophenyl)benzoxazole, and Benzoxazole,2-(4-bromophenyl)- .
Synthesis Methods
Several synthetic routes have been developed for preparing 2-(4-Bromo-phenyl)-benzooxazole, with varying conditions and yields. The most common methods include:
Polyphosphoric Acid (PPA) Method
This classical approach involves the condensation of o-aminophenol with 4-bromobenzoic acid in polyphosphoric acid (PPA). The reaction typically proceeds under nitrogen atmosphere at elevated temperatures (170-200°C) for 1.5-2.5 hours . After completion, the reaction mixture is poured into an ice-water mixture and neutralized with sodium hydroxide solution. The crude product is then recrystallized from an ethanol-water mixture.
Cyanogen Bromide Method
Another method involves treating 2-aminophenol with cyanogen bromide (CNBr) to form 2-aminobenzoxazole, which can then be further reacted to produce the target compound .
Applications and Biological Activities
The benzoxazole scaffold, including 2-(4-Bromo-phenyl)-benzooxazole, has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Pharmaceutical Applications
Benzoxazole derivatives have demonstrated a wide range of pharmacological properties:
Biological Activity | References |
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Antimicrobial | |
Antiviral | |
Antibiotic | |
Antitumor | |
Anti-inflammatory | |
Anticonvulsant | |
Antitubercular | |
Antidepressant |
Specifically, research has shown that 2-(4-bromophenyl)-1,3-benzoxazole and related compounds exhibit promising activity against influenza A virus . The compound can serve as a scaffold for developing novel therapeutic agents.
Material Science Applications
Beyond pharmaceutical applications, benzoxazole compounds like 2-(4-Bromo-phenyl)-benzooxazole are interesting fluorescent compounds with potential applications in:
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Fluorescent probes
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Optical brightening agents
Structure-Activity Relationships
Research into benzoxazole derivatives has revealed important structure-activity relationships that help explain their biological efficacy:
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The planar structure of the benzoxazole core enables interaction with biological targets through π-π stacking interactions.
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The bromine atom at the para position of the phenyl ring enhances lipophilicity, which can improve membrane permeability and bioavailability.
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Studies of related compounds indicate that distal aryl moieties with higher lipophilic character tend to exhibit improved pharmacological activity .
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The 2-position substituent (in this case, 4-bromophenyl) significantly influences the compound's biological activity profile and potency.
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Low toxicity in warm-blooded animals has been observed for many benzoxazole derivatives, suggesting potential safety advantages for pharmaceutical applications .
Recent Research Developments
Recent research has expanded our understanding of 2-(4-Bromo-phenyl)-benzooxazole and its derivatives:
Novel Synthetic Approaches
The development of green chemistry methods has led to more efficient synthetic routes. The use of nanocatalysts, particularly NiFe2O4@SiO2@aminoglucose magnetic nanoparticles, has enabled solvent-free synthesis at room temperature with high yields (98%) and significantly reduced reaction times .
Medicinal Chemistry Advancements
Research into benzoxazole derivatives has yielded promising findings:
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2-(2-Arylphenyl)benzoxazole derivatives have been found to be novel and selective ligands for cyclooxygenase-2 (COX-2), with some compounds showing better selectivity than clinically used NSAIDs like celecoxib .
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Novel triazolo-thiadiazoles bearing benzoxazole moieties have demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) studies .
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5-Substituted-2-(4-substituted phenyl)-1,3-benzoxazoles have shown potential as influenza virus A inhibitors .
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